3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves multiple steps, including the formation of the chromen-2-one core and the subsequent functionalization of the molecule. Common synthetic routes include:
Formation of Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with acetic anhydride under acidic conditions.
Final Assembly: The final step involves the coupling of the functionalized chromen-2-one with the 3-methylphenylmethoxy group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation and Mannich reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. The decahydroisoquinoline moiety may interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Known for their antimalarial and anticancer properties.
Isoquinoline Alkaloids: Exhibit diverse biological activities, including antimicrobial and neuroprotective effects.
Coumarin Derivatives: Widely studied for their anticoagulant and anti-inflammatory properties.
Uniqueness
What sets 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE apart is its unique combination of structural features, which allows it to interact with multiple biological targets. This multi-target interaction potential makes it a promising candidate for drug development and other therapeutic applications.
Properties
Molecular Formula |
C30H35NO5 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C30H35NO5/c1-19-7-6-8-22(15-19)18-35-26-11-10-24-20(2)25(29(33)36-28(24)21(26)3)16-27(32)31-14-13-30(34)12-5-4-9-23(30)17-31/h6-8,10-11,15,23,34H,4-5,9,12-14,16-18H2,1-3H3 |
InChI Key |
RVWOLKFNRGFPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)N4CCC5(CCCCC5C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.